molecular formula C3HBrN2O2S B12839595 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid

5-Bromo-1,2,4-thiadiazole-3-carboxylic acid

Cat. No.: B12839595
M. Wt: 209.02 g/mol
InChI Key: NCTGVMCKWUSPHG-UHFFFAOYSA-N
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Description

5-Bromo-1,2,4-thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid typically involves the cyclization of thiosemicarbazide with a carboxylic acid, followed by bromination. One common method starts with the reaction of thiosemicarbazide with a suitable carboxylic acid to form 1,3,4-thiadiazole, which is then brominated to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted thiadiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Complex aromatic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid stands out due to its bromine substitution, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

5-bromo-1,2,4-thiadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O2S/c4-3-5-1(2(7)8)6-9-3/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTGVMCKWUSPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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